7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine
Description
The exact mass of the compound 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is 259.11431873 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-9-7-18-13-12(9)15-8-16-14(13)17-5-10-3-2-4-11(10)6-17/h7-8,10-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCAUYKWWCZTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation and is often found to be dysregulated in various types of cancers.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of genes regulated by these histones.
Result of Action
The result of the action of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is a significant alteration in gene expression . By inhibiting EZH2, this compound can change the expression of genes regulated by histone methylation, potentially leading to the death of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other molecules can affect the compound’s stability and efficacy. Additionally, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties.
Biochemical Analysis
Biochemical Properties
7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potential inhibitor of protein kinases, which are essential enzymes involved in regulating cell growth, differentiation, and metabolism. The interaction between 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine and protein kinases involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins.
Cellular Effects
The effects of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Additionally, 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, modulating their activity. For example, it acts as an inhibitor of histone lysine demethylase 1 (LSD1), a critical enzyme involved in epigenetic regulation. By inhibiting LSD1, 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine can alter gene expression patterns, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted. The effects of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin play a role in the systemic distribution of this compound, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments, influencing its biological activity. The localization of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine within the cell is essential for understanding its mechanism of action and therapeutic potential.
Biological Activity
7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22N4S
- Molecular Weight : 314.5 g/mol
- CAS Number : 2548989-16-6
The compound features a thieno[3,2-d]pyrimidine core, which is known for diverse biological activities, including anticancer and antimicrobial effects. The presence of the octahydrocyclopenta[c]pyrrol moiety contributes to its structural complexity and potential bioactivity.
Anticancer Activity
Research indicates that thienopyrimidines exhibit significant anticancer properties. A study on related compounds demonstrated that certain thieno[2,3-d]pyrimidines possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT1080 (human fibrosarcoma) . The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and epidermal growth factor receptor (EGFR) tyrosine kinase.
Table 1: Cytotoxicity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 9.1 |
| Compound B | MCF-7 | 28.0 |
| Compound C | HT1080 | 3.0 |
The biological activity of 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for cancer cell proliferation.
- Cell Cycle Arrest : Some thienopyrimidine derivatives induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : These compounds may trigger programmed cell death in malignant cells.
Antimicrobial Activity
Thienopyrimidine derivatives have also demonstrated antimicrobial properties. Research indicates that modifications in the thieno[3,2-d]pyrimidine structure can enhance their efficacy against various pathogens .
Case Studies
- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of a series of thienopyrimidines on human cancer cell lines. The study found that specific structural modifications significantly increased their potency against MCF-7 cells .
- Pharmacokinetic Profiles : Another study explored the pharmacokinetics of thienopyrimidine derivatives in vivo, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
